

Check Availability & Pricing

# Eclitasertib (SAR443122): A Technical Overview of its Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Eclitasertib |           |
| Cat. No.:            | B8217943     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Eclitasertib** (also known as SAR443122 and DNL758) is a potent and selective, peripherally restricted, orally bioavailable small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2][3] Developed by Denali Therapeutics and currently under clinical investigation by Sanofi, **Eclitasertib** is being evaluated for the treatment of various inflammatory and autoimmune diseases.[4] RIPK1 is a critical signaling protein involved in the regulation of inflammation and programmed cell death (necroptosis), making it a compelling therapeutic target for a range of pathological conditions.[2] This technical guide provides an indepth overview of the discovery, mechanism of action, chemical synthesis, and clinical development of **Eclitasertib**.

## **Discovery and Rationale**

**Eclitasertib** was discovered by scientists at Denali Therapeutics as part of a dedicated effort to identify novel inhibitors of the RIPK1 kinase.[4] The rationale for targeting RIPK1 stems from its central role in mediating inflammatory signaling pathways and executing necroptotic cell death. Dysregulation of RIPK1 activity has been implicated in the pathogenesis of numerous inflammatory conditions, including ulcerative colitis, cutaneous lupus erythematosus, and rheumatoid arthritis. By selectively inhibiting the kinase function of RIPK1, **Eclitasertib** aims to mitigate the downstream inflammatory cascade and prevent tissue damage associated with these diseases.



# **Mechanism of Action and Signaling Pathway**

**Eclitasertib** exerts its therapeutic effect by inhibiting the kinase activity of RIPK1.[5] RIPK1 is a key upstream regulator of the necroptosis pathway, a form of programmed necrosis. In response to stimuli such as tumor necrosis factor-alpha (TNF $\alpha$ ), RIPK1 can initiate a signaling cascade that leads to the formation of the necrosome, a protein complex that ultimately executes cell death. **Eclitasertib** binds to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation, thereby blocking the necroptotic pathway.

// Nodes TNFa [label="TNFα", fillcolor="#FBBC05", fontcolor="#202124"]; TNFR1 [label="TNFR1", fillcolor="#FBBC05", fontcolor="#202124"]; Complex\_I [label="Complex l\n(TRADD, TRAF2, cIAP1/2, RIPK1)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB Activation\n(Pro-survival & Pro-inflammatory)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Complex\_IIa [label="Complex IIa\n(TRADD, FADD, Caspase-8, RIPK1)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Complex\_IIb [label="Necrosome (Complex IIb)\n(RIPK1, RIPK3, MLKL)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Necroptosis [label="Necroptosis\n(Inflammatory Cell Death)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Eclitasertib [label="Eclitasertib\n(SAR443122)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges TNFa -> TNFR1 [color="#5F6368"]; TNFR1 -> Complex\_I [color="#5F6368"]; Complex\_I -> NFkB [color="#34A853"]; Complex\_I -> Complex\_IIa [style=dashed, color="#5F6368"]; Complex\_I -> Complex\_IIb [style=dashed, color="#5F6368"]; Complex\_IIa -> Apoptosis [color="#EA4335"]; Complex\_IIb -> Necroptosis [color="#EA4335"]; Eclitasertib -> Complex\_IIb [label="Inhibits RIPK1 Kinase Activity", arrowhead=tee, color="#4285F4", fontcolor="#4285F4"]; } Eclitasertib's mechanism of action within the RIPK1 signaling pathway.

# **Chemical Synthesis**

The chemical synthesis of **Eclitasertib**, systematically named (S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][5][6]oxazepin-3-yl)-4H-1,2,4-triazole-3-carboxamide, is detailed in the patent WO2017136727A1, filed by Denali Therapeutics. While the full, step-by-step experimental protocol is extensive, the general synthetic strategy involves the coupling of two key heterocyclic fragments. The synthesis is designed to produce the specific (S)-enantiomer, which is the biologically active form of the molecule. Researchers are directed to this patent for



a comprehensive description of the synthetic route, including starting materials, reaction conditions, and purification methods.

// Nodes Starting\_Materials [label="Key Heterocyclic\nStarting Materials", fillcolor="#F1F3F4", fontcolor="#202124"]; Multi\_Step\_Synthesis [label="Multi-Step\nSynthesis", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Fragment\nCoupling", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification and\nChiral Resolution", shape=cds, fillcolor="#34A853", fontcolor="#FFFFF"]; **Eclitasertib** [label="**Eclitasertib**\n(Final Product)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Starting\_Materials -> Multi\_Step\_Synthesis [color="#5F6368"]; Multi\_Step\_Synthesis -> Coupling [color="#5F6368"]; Coupling -> Purification [color="#5F6368"]; Purification -> Eclitasertib [color="#5F6368"]; A generalized workflow for the chemical synthesis of Eclitasertib.

Physicochemical and Pharmacokinetic Properties

| Property          | Value                                                                                                                                      | Reference |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Molecular Formula | C19H18N6O3                                                                                                                                 | [7]       |
| Molecular Weight  | 378.39 g/mol                                                                                                                               | [7]       |
| IUPAC Name        | 3-(phenylmethyl)-N-<br>((3S)-2,3,4,5-tetrahydro-5-<br>methyl-4-oxopyrido(3,2-b)<br>(1,4)oxazepin-3-yl)-1H-1,2,4-<br>triazole-5-carboxamide | [7]       |
| IC50 (RIPK1)      | 0.0375 μΜ                                                                                                                                  | [7]       |

#### **Preclinical and Clinical Data**

**Eclitasertib** has undergone preclinical evaluation and has advanced into clinical trials. A first-in-human, two-part Phase 1 study in healthy participants assessed the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple ascending doses of **Eclitasertib**.[2][8]



#### Phase 1 Single Ascending Dose (SAD) Study in Healthy Volunteers[8]

| Dose   | Number of Subjects<br>(Eclitasertib:Placebo) | Key Findings   |
|--------|----------------------------------------------|----------------|
| 10 mg  | 6:2                                          | Well tolerated |
| 30 mg  | 6:2                                          | Well tolerated |
| 100 mg | 6:2                                          | Well tolerated |
| 200 mg | 6:2                                          | Well tolerated |
| 400 mg | 6:2                                          | Well tolerated |
| 800 mg | 6:2                                          | Well tolerated |

#### Phase 1 Multiple Ascending Dose (MAD) Study in Healthy Volunteers (14 days)[1]

| Dose      | Number of Subjects<br>(Eclitasertib:Placebo) | Key Findings   |
|-----------|----------------------------------------------|----------------|
| 50 mg QD  | 8:2                                          | Well tolerated |
| 100 mg QD | 8:2                                          | Well tolerated |
| 200 mg QD | 8:2                                          | Well tolerated |
| 600 mg QD | 8:2                                          | Well tolerated |

## Pharmacokinetic Parameters from Phase 1 Study[2]

| Parameter                          | Value                      |
|------------------------------------|----------------------------|
| Median T <sub>max</sub>            | 3 to 4 hours               |
| Mean Elimination Half-life (t1/2)  | 6 to 9 hours               |
| Bioavailability with High-Fat Meal | Not significantly impacted |



In this Phase 1 study, single and multiple oral doses of **eclitasertib** were well tolerated, with no severe or serious adverse events related to the study drug reported.[2] At doses of 100 mg and above, greater than 90% inhibition of RIPK1 phosphorylation was observed in human peripheral blood mononuclear cells 12 hours after dosing in both the SAD and MAD studies.[2]

**Eclitasertib** has also been evaluated in a Phase 1b, randomized, double-blind, placebocontrolled study in patients with severe COVID-19.[3][9] In this study, **Eclitasertib** was well tolerated and showed trends toward a more rapid resolution of inflammatory biomarkers.[3][9]

# **Experimental Protocols**

Measurement of RIPK1 Phosphorylation

The pharmacodynamic effects of **Eclitasertib** were assessed by measuring the reduction in RIPK1 phosphorylation at serine 166 (pS166-RIPK1) in human peripheral blood mononuclear cells (PBMCs).[2]

- Sample Collection: Whole blood samples were collected from study participants at various time points.
- PBMC Isolation: PBMCs were isolated from whole blood using standard density gradient centrifugation.
- Lysis: Isolated PBMCs were lysed to extract cellular proteins.
- Immunoassay: The levels of pS166-RIPK1 in the cell lysates were quantified using a meso scale discovery (MSD) platform-based immunoassay. This assay utilizes a capture antibody specific for total RIPK1 and a detection antibody that recognizes the phosphorylated S166 residue.[2]
- Data Analysis: The reduction in pS166-RIPK1 levels in Eclitasertib-treated participants was compared to placebo-treated participants to determine the extent of target engagement.

## Conclusion

**Eclitasertib** (SAR443122) is a promising, peripherally restricted RIPK1 inhibitor with a well-defined mechanism of action and a favorable safety and pharmacokinetic profile demonstrated



in early clinical studies. Its ability to potently and selectively inhibit a key driver of inflammation and necroptosis positions it as a potential therapeutic agent for a variety of inflammatory and autoimmune disorders. Ongoing and future clinical trials will further elucidate its efficacy and role in treating these conditions. The detailed chemical synthesis, outlined in patent literature, provides a clear path for its production and further investigation by the scientific community.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A Randomized Phase I Trial Evaluating Safety and Pharmacokinetics of Single and Multiple Ascending Doses of Eclitasertib, a RIPK1 Inhibitor, in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Randomized Phase I Trial Evaluating Safety and Pharmacokinetics of Single and Multiple Ascending Doses of Eclitasertib, a RIPK1 Inhibitor, in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulatory and clinical effects of receptor-interacting protein kinase 1 (RIPK1) inhibitor eclitasertib (SAR443122) in patients with severe COVID-19: a phase 1b, randomized, double-blinded, placebo-controlled study PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Eclitasertib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 9. Immunomodulatory and clinical effects of receptor-interacting protein kinase 1 (RIPK1) inhibitor eclitasertib (SAR443122) in patients with severe COVID-19: a phase 1b, randomized, double-blinded, placebo-controlled study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Eclitasertib (SAR443122): A Technical Overview of its Discovery and Chemical Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8217943#discovery-and-chemical-synthesis-of-eclitasertib-sar443122]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com